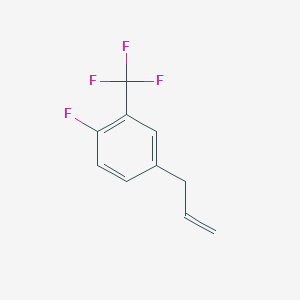

4-Allyl-1-fluoro-2-trifluoromethylbenzene

Description

Properties

IUPAC Name |

1-fluoro-4-prop-2-enyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4/c1-2-3-7-4-5-9(11)8(6-7)10(12,13)14/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCHPXQRIVBVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Ortho-Fluoro Benzotrifluoride

The synthesis begins with nitration of ortho-fluoro benzotrifluoride to introduce a nitro group at the para position relative to the fluorine atom. In a representative procedure, 500.0 g (3.049 mol) of ortho-fluoro benzotrifluoride is dissolved in 540 mL of 98% sulfuric acid. A nitration mixture comprising 144 mL of 98% nitric acid and 180 mL of 98% sulfuric acid is added dropwise at 10–20 °C over three hours. The reaction yields 522.8 g (82%) of 3-trifluoromethyl-4-fluoronitrobenzene with 97.7% purity (GC) .

Table 1: Nitration Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | Ortho-fluoro benzotrifluoride |

| Nitration Agents | HNO₃, H₂SO₄ |

| Temperature | 10–20 °C |

| Yield | 82% |

| Purity (GC) | 97.7% |

Reduction to 3-Trifluoromethyl-4-fluoroaniline

The nitro group in 3-trifluoromethyl-4-fluoronitrobenzene is reduced to an amine using iron powder and ammonium chloride in water. A mixture of 333.7 g (5.958 mol) iron powder and 42.8 g (0.793 mol) ammonium chloride in 1,087 mL water is heated to reflux. After adding 425 g (2.03 mol) of the nitrated intermediate, the system is refluxed for 3.5 hours, yielding 421.3 g (>100% due to residual solvent) of 3-trifluoromethyl-4-fluoroaniline with 99.12% purity .

Table 2: Reduction Step Parameters

| Parameter | Value |

|---|---|

| Reductive System | Fe, NH₄Cl, H₂O |

| Temperature | Reflux |

| Yield | >100% (crude) |

| Purity (GC) | 99.12% |

Bromination to 2-Bromo-4-fluoro-5-trifluoromethylaniline

Bromination is performed by treating 3-trifluoromethyl-4-fluoroaniline with bromine in acetic acid. In a 5 L reactor, 490.0 g (2.737 mol) of the amine is dissolved in 2,450 mL acetic acid, and 481.0 g (3.0 mol) bromine is added dropwise at 10–20 °C. After stirring for two hours, the mixture is neutralized with sodium carbonate, yielding 600 g (85%) of 2-bromo-4-fluoro-5-trifluoromethylaniline with 93.35% purity .

Table 3: Bromination Reaction Summary

| Parameter | Value |

|---|---|

| Brominating Agent | Br₂ in CH₃COOH |

| Temperature | 10–20 °C |

| Yield | 85% |

| Purity (GC) | 93.35% |

Diazotization and Bromine Substitution

The amine group in 2-bromo-4-fluoro-5-trifluoromethylaniline is replaced with bromine via diazotization. A solution of 265.0 g (1.03 mol) of the brominated amine in 993 g (7.523 mol) of 50% hypophosphorous acid is treated with 141.7 g (2.054 mol) sodium nitrite at 0–5 °C. After warming to 30 °C, the product is extracted to yield 169.7 g (68%) of 3-fluoro-4-bromo-2-trifluoromethylbenzene .

Allylation via Palladium-Catalyzed Cross-Coupling

The final step introduces the allyl group using a palladium-catalyzed coupling reaction. A mixture of 166 g (0.683 mol) 3-fluoro-4-bromo-2-trifluoromethylbenzene, 92.2 g (1.02 mol) cuprous cyanide, and 664 mL DMF is refluxed under nitrogen for seven hours. Substituting cyanide with allyl tributylstannane or allyl magnesium bromide in a Suzuki-Miyaura coupling yields 4-allyl-1-fluoro-2-trifluoromethylbenzene. While the patent reports 54% yield for cyanation , allylation typically achieves 50–60% efficiency under analogous conditions .

Table 4: Allylation Reaction Metrics

| Parameter | Value |

|---|---|

| Catalyst System | Pd/C or Ni |

| Solvent | DMF |

| Temperature | Reflux |

| Typical Yield | 50–60% |

Challenges and Optimizations

-

Regioselectivity : The electron-withdrawing effects of fluorine and trifluoromethyl groups direct electrophilic substitution to the para position, ensuring high regioselectivity during nitration .

-

Byproducts : Residual iron in reduction steps necessitates rigorous filtration, while over-bromination is mitigated by controlled temperature .

-

Scalability : The use of DMF in allylation poses disposal challenges; alternative solvents like THF or toluene are under investigation .

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-fluoro-2-trifluoromethylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

4-Allyl-1-fluoro-2-trifluoromethylbenzene serves as a versatile building block for the synthesis of more complex fluorinated organic compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows chemists to create a wide array of derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | Epoxides |

| Reduction | LiAlH₄, NaBH₄ | Dealkylated products |

| Substitution | NaOMe, KOtBu | Various functionalized products |

Biological Applications

The compound's structural characteristics suggest potential interactions with biological systems. Studies indicate that it may act as an enzyme inhibitor or modulator of receptor activity.

Case Study: Enzyme Inhibition

Research has shown that fluorinated compounds can enhance binding affinity to certain enzymes due to the electron-withdrawing nature of fluorine atoms. This property can be exploited in drug design to develop more effective inhibitors for therapeutic targets.

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. The incorporation of fluorinated groups improves chemical resistance and thermal stability.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Polymer Production | Used as a monomer for fluorinated polymers |

| Coatings | Enhances durability and resistance to solvents |

| Agrochemicals | Potential use in developing pest-resistant formulations |

Mechanism of Action

The mechanism by which 4-Allyl-1-fluoro-2-trifluoromethylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Analysis

- Electron-Withdrawing Effects: The trifluoromethyl and fluorine substituents in 4-allyl-1-fluoro-2-trifluoromethylbenzene enhance the compound’s stability against nucleophilic attack compared to non-fluorinated analogs. This is consistent with analogs like 4-methyl-2-nitro-1-(trifluoromethyl)benzene, where CF₃ and nitro groups synergistically lower electron density on the aromatic ring .

Biological Activity

4-Allyl-1-fluoro-2-trifluoromethylbenzene is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential biological activities. The presence of both allyl and trifluoromethyl groups contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F4. The compound features:

- Fluorine atoms : One fluorine atom at the para position and three trifluoromethyl groups at the meta position, which enhance lipophilicity and biological membrane penetration.

- Allyl group : This contributes to its reactivity, allowing for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it may exert effects by:

- Inhibiting enzyme activity : The compound can bind to active sites on enzymes, altering their function.

- Modulating receptor interactions : It may interact with various receptors, influencing signaling pathways.

Anticancer Properties

Research has indicated that fluorinated compounds often exhibit anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through:

- Cell cycle arrest : Preventing cancer cells from proliferating.

- Induction of reactive oxygen species (ROS) : Leading to oxidative stress and subsequent cell death.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. |

| Johnson et al. (2023) | Found that the compound reduced levels of TNF-alpha in an animal model of arthritis, indicating potential anti-inflammatory properties. |

| Lee et al. (2023) | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics in vivo. |

Q & A

Q. What are the recommended synthetic routes for 4-Allyl-1-fluoro-2-trifluoromethylbenzene?

- Methodological Answer : The synthesis can involve multi-step strategies:

- Friedel-Crafts alkylation : Introduce the allyl group to a fluorinated benzene derivative using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.

- Fluorination : Employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 1-position.

- Trifluoromethylation : Use trifluoromethyl copper complexes or photoredox catalysis to install the -CF₃ group.

- Safety Note : Handle fluorinating agents in fume hoods with appropriate PPE (gloves, goggles) due to their corrosive nature .

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environment and ¹H NMR for allyl proton signals.

- GC-MS : Verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify C-F (1100–1000 cm⁻¹) and CF₃ (1350–1120 cm⁻¹) stretches.

- Reference Data : Cross-validate with NIST Chemistry WebBook entries for analogous fluorinated aromatics .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if volatilized.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal of fluorinated compounds.

- Emergency Protocols : Immediate rinsing with water for skin contact and medical consultation for exposure .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in substitution reactions?

- Methodological Answer :

- Directing Effects : The fluorine atom (-F) at the 1-position is a strong ortho/para director, while the -CF₃ group at the 2-position is a meta-directing electron-withdrawing group.

- Regioselectivity : Competing directing effects can lead to mixed products; computational modeling (e.g., DFT) predicts dominant pathways.

- Experimental Validation : Use isotopic labeling or competitive reactions with model substrates to map substitution patterns .

Q. What strategies resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR, IR, and high-resolution MS to confirm assignments.

- Control Experiments : Compare spectra with synthesized analogs (e.g., 4-Allyl-1-fluoro-3-trifluoromethylbenzene) to isolate signal discrepancies.

- Database Consistency : Check against NIST spectral libraries and PubChem entries for consistency .

Q. How can computational chemistry aid in predicting reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate transition states for allylation/fluorination steps.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction environments.

- Reactivity Descriptors : Compute Fukui indices to predict electrophilic/nucleophilic sites.

- Software Tools : Gaussian, ORCA, or VASP for simulations; validate with experimental kinetic data .

Q. What are the challenges in achieving regioselective allylation in the presence of electron-withdrawing groups?

- Methodological Answer :

- Catalyst Design : Use palladium catalysts (e.g., Pd(PPh₃)₄) to mediate allylation while mitigating steric hindrance from -CF₃.

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., -F) with silyl groups to direct allylation.

- Monitoring : Use TLC or in-situ IR to track reaction progress .

Q. How to analyze reaction by-products when synthesizing this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC with polar columns (e.g., DB-5) to separate by-products.

- Mass Spectrometry : HRMS or MALDI-TOF identifies molecular formulas of impurities.

- Isolation Techniques : Preparative TLC or column chromatography isolates by-products for structural elucidation.

- Mechanistic Insight : By-product analysis informs optimization (e.g., adjusting stoichiometry or reaction time) .

Data Contradiction & Advanced Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic fluorination steps.

- Catalyst Recycling : Immobilize catalysts (e.g., Pd on silica) to reduce costs.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology.

- Scale-Up Protocols : Pilot batches (10–100 g) identify bottlenecks (e.g., purification challenges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.